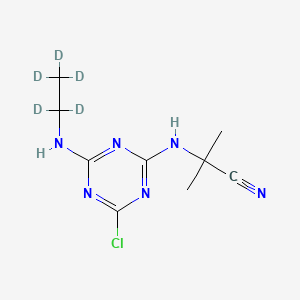

Cyanazine-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

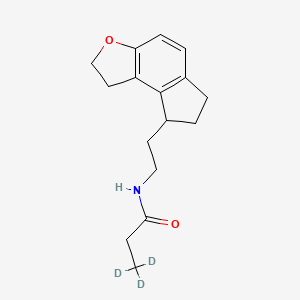

Cyanazine-d5 is a deuterated form of cyanazine, a synthetic triazine herbicide widely used to control broadleaf weeds and grasses in agricultural crops. The molecular formula of this compound is C9H8D5ClN6, and it has a molecular weight of 245.72. This compound is primarily used in research settings, particularly in the field of proteomics .

Mecanismo De Acción

Target of Action

Cyanazine-d5, like its parent compound Cyanazine, is a herbicide that belongs to the group of triazines . The primary target of this compound is the photosynthetic pathway in plants . It inhibits photosynthesis, thereby preventing the growth of unwanted vegetation, especially various types of weeds, grasses, and woody plants .

Mode of Action

This compound interacts with its targets by inhibiting photosynthesis . This inhibition occurs as this compound binds to the photosynthetic apparatus within the plant cells, disrupting the normal flow of electrons during the light-dependent reactions of photosynthesis . This disruption prevents the plant from converting light energy into chemical energy, leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis . By inhibiting this pathway, this compound disrupts the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis . These reactions are responsible for the conversion of carbon dioxide into glucose, a crucial process for the plant’s growth and survival .

Pharmacokinetics

It can be inferred that, like cyanazine, this compound is likely to be absorbed by plants through the roots and leaves and distributed throughout the plant via the xylem

Result of Action

The molecular and cellular effects of this compound’s action result in the death of the plant. By inhibiting photosynthesis, this compound starves the plant of the energy it needs to grow and survive . This leads to the wilting and eventual death of the plant, effectively controlling the growth of unwanted vegetation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil type, temperature, rainfall, and sunlight can affect the absorption, distribution, and degradation of this compound in the environment . For instance, this compound is moderately soluble in water and can be persistent in water systems . Therefore, in environments with high rainfall or irrigation, there may be an increased risk of this compound leaching into groundwater . Additionally, this compound’s efficacy can be influenced by the specific types of plants present in the environment, as different plant species have varying levels of sensitivity to this compound .

Análisis Bioquímico

Molecular Mechanism

Cyanazine, the parent compound, is known to inhibit photosynthesis, which is why it’s used as a herbicide

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Cyanazine-d5 in laboratory settings. A study on Cyanazine, the parent compound, showed that it was more resistant to degradation than other similar compounds over a 300-day incubation period .

Metabolic Pathways

Cyanazine, the parent compound, is known to undergo several primary metabolic pathways, including N-de-alkylation, hydroxylation, and subsequent carboxylation of alkyl groups, and dechlorination .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanazine-d5 can be synthesized by reacting cyanuric chloride with ethylamine and 2-amino-2-methylpropionitrile. The deuterium atoms are introduced during the synthesis process to replace specific hydrogen atoms, resulting in the deuterated form .

Industrial Production Methods: The industrial production of this compound involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions typically include controlled temperatures and pressures to optimize the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Cyanazine-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cyanazine oxide, while reduction can yield cyanazine amine .

Aplicaciones Científicas De Investigación

Cyanazine-d5 has several scientific research applications, including:

Comparación Con Compuestos Similares

Atrazine: Another triazine herbicide used for weed control.

Simazine: Similar to atrazine, used in agricultural settings.

Propazine: A triazine herbicide with similar applications and properties.

Cyanazine-d5’s deuterated nature makes it particularly valuable in research applications where isotopic labeling is required for accurate quantification and analysis.

Propiedades

IUPAC Name |

2-[[4-chloro-6-(1,1,2,2,2-pentadeuterioethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZBPDKVEFVLFF-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)

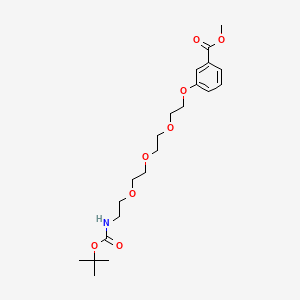

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![2-[(2',6'-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide](/img/structure/B562919.png)